molecular formula C16H16N4OS2 B2772351 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1351582-31-4

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2772351
CAS RN: 1351582-31-4
M. Wt: 344.45
InChI Key: ZEVVXOZLNZQIRB-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as ETPTA, is a novel compound with potential applications in scientific research. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Anti-Inflammatory Properties

This compound has shown promise as a dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitor. These enzymes play crucial roles in inflammation. By inhibiting both COX-2 and LOX, this compound could be a safer alternative to traditional non-steroidal anti-inflammatory drugs (tNSAIDs) and selective COX-2 inhibitors (coxibs) for treating inflammatory conditions .

Antioxidant Activity

In silico calculations predict favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and drug-likeness for this compound. Additionally, experimental lipophilicity values support its drug-like nature. The compound exhibits antioxidant activity, which is valuable for combating oxidative stress-related diseases .

Allosteric Interactions with Soybean LOX

Molecular docking studies reveal that the compound interacts allosterically with soybean lipoxygenase (sLOX). This interaction suggests potential therapeutic benefits related to LOX inhibition .

In Vitro Inhibition of LOX and COX-2

Among the synthesized compounds, Pyrrole 2 stands out as the most potent s-LOX inhibitor (IC50 = 7.5 μM). Hybrids 5 and 6 exhibit promising dual inhibitory activities: LOX (IC50 for 5 = 30 μM, IC50 for 6 = 27.5 μM) and COX-2 (IC50 for 5 = 0.55 μM, IC50 for 6 = 7.0 μM). These hybrids could serve as lead compounds for developing more effective multi-target agents .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-2-22-16-19-18-15(23-16)17-14(21)13(20-10-6-7-11-20)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVXOZLNZQIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

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